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Introduction

N-(4-chlorophenyl)acetamide, a member of the acetamide family, serves as a significant
molecule in the landscape of chemical and pharmaceutical research. Its structural framework is
a precursor and an intermediate in the synthesis of various organic compounds. Understanding
the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for
elucidating its physicochemical properties, predicting its behavior in different environments, and
designing new molecular entities with desired biological activities. This technical guide provides
an in-depth analysis of the crystal structure of N-(4-chlorophenyl)acetamide, based on a
redetermination of its structure using single-crystal X-ray diffraction. Detailed experimental
protocols for its synthesis and crystallographic analysis are presented, along with a
comprehensive tabulation of its structural parameters.

Experimental Protocols
Synthesis of N-(4-chlorophenyl)acetamide

A standard method for the synthesis of N-(4-chlorophenyl)acetamide involves the acetylation of
4-chloroaniline with acetic anhydride.[1]

Materials:

e 4-chloroaniline
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e Acetic anhydride

o Glacial acetic acid (catalyst)

o Ethanol (recrystallization solvent)

« Distilled water

o Standard laboratory glassware (round-bottom flask, condenser, beaker, Biichner funnel)
e Heating mantle

o Magnetic stirrer

Procedure:

 In a round-bottom flask, dissolve 4-chloroaniline in glacial acetic acid.

 To this solution, add acetic anhydride dropwise while stirring. An exothermic reaction is
expected.

» After the addition is complete, heat the reaction mixture to reflux for a period of 1-2 hours to
ensure the reaction goes to completion.

e Monitor the reaction progress using thin-layer chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature and then pour it into a
beaker containing cold water to precipitate the crude product.

o Collect the solid product by vacuum filtration using a Blichner funnel and wash it with cold
water to remove any remaining acid and unreacted reagents.

» Purify the crude N-(4-chlorophenyl)acetamide by recrystallization from a suitable solvent,
such as ethanol, to obtain colorless crystals.

o Dry the purified crystals in a desiccator. The purity can be confirmed by measuring the
melting point and by spectroscopic techniques such as NMR and IR.
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Crystal Structure Determination

The crystal structure of N-(4-chlorophenyl)acetamide was redetermined to a higher precision by
Gowda et al.[2] The following protocol is based on their reported methodology.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by the slow
evaporation of an ethanolic solution of the purified N-(4-chlorophenyl)acetamide at room
temperature.[2]

X-ray Diffraction Data Collection:

A suitable single crystal of dimensions approximately 0.33 x 0.10 x 0.08 mm was selected
and mounted on a diffractometer.[2]

X-ray diffraction data were collected using Cu Ka radiation (A = 1.5418 A) at a temperature of
299(2) K.[2]

An Enraf—Nonius CAD-4 diffractometer was used for data collection.[2]

Atotal of 1260 reflections were measured, of which 793 were independent.[2]

Structure Solution and Refinement:

The structure was solved by direct methods and refined by full-matrix least-squares on F2.

e The positions of the hydrogen atoms of the NH group were located in a difference Fourier
map and their coordinates were refined.[2]

e The carbon-bound hydrogen atoms were positioned with idealized geometry and refined
using a riding model.[2]

o The final refinement converged to an R-factor of 0.030 for reflections with | > 20(l) and a
wR(F?) of 0.084 for all data.[2]

Data Presentation

The crystallographic data reveals that N-(4-chlorophenyl)acetamide crystallizes in the
orthorhombic space group Pna21.[2]
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ble 1: | | . i

Parameter Value
Chemical formula CsHsCINO
Formula weight 169.60
Crystal system Orthorhombic
Space group Pna2:

a () 9.7163 (7)

b (A) 12.8528 (9)

c (A) 6.5282 (6)

V (A3) 815.25 (11)

Z 4
Temperature (K) 299 (2)
Radiation, A (A) Cu Ka, 1.5418
M (mm—1) 3.65

Crystal size (mm)

0.33x0.10x 0.08

Reflections collected 1260
Independent reflections 793
R_int 0.027
R[F? > 20(F?)] 0.030
wWR(F?) 0.084
Goodness-of-fit on F2 1.04

Data sourced from Gowda et al., 2007.[2]

Table 2: Selected Bond Lengths (A)
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Atom 1 Atom 2 Length (A)
Ci1 C4 1.742(3)
o1 c7 1.231(3)
N1 c1 1.418(3)
N1 Cc7 1.345(3)
c1 c2 1.383(4)
c1 Ccé 1.387(4)
C2 C3 1.381(4)
C3 C4 1.378(4)
C4 C5 1.376(4)
C5 Cé 1.382(4)
c7 c8 1.506(4)

Note: Atom numbering is based on the crystallographic data.

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)
C1 N1 Cc7 127.8(2)
N1 c1 c2 121.2(2)
N1 c1l C6 118.8(2)
c2 c1 C6 120.0(3)
c1l c2 c3 119.7(3)
c2 c3 c4 120.6(3)
ci c4 c3 119.3(2)
cl1 c4 C5 119.6(2)
c3 c4 C5 121.1(3)
c4 C5 o 119.2(3)
c1l C6 C5 119.4(3)
01 c7 N1 123.3(3)
o1 c7 c8 121.3(3)
N1 c7 cs 115.4(2)

Note: Atom numbering is based on the crystallographic data.

Table 4: Selected Torsion Angles (°)
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Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
C6 c1 N1 c7 -156.4(3)
c2 C1 N1 C7 24.5(4)
c1 N1 c7 01 -2.9(4)
C1 N1 C7 C8 177.6(2)
N1 C1 Cc2 C3 179.1(3)
C6 C1 C2 C3 -1.8(4)
c1 c2 c3 c4 0.9(5)
c2 C3 c4 c5 0.3(5)
c2 C3 c4 cl1 -178.8(2)
C3 c4 c5 c6 -1.1(5)
cl1 c4 c5 c6 178.0(2)
N1 C1 C6 C5 -178.6(3)
c2 c1 c6 c5 2.3(4)
c4 c5 c6 c1 -0.5(5)

Note: Atom numbering is based on the crystallographic data.

Hydrogen Bonding

The crystal structure is stabilized by intermolecular N—H---O hydrogen bonds, which link the
molecules into chains along the crystallographic c-axis.[2]

IabJe_E._H;LdLann_Bnnd_ngmﬂr_y{A °)

d(D-H) d(H-A)  d(D-A) L(DHA)

N1 H1 o1 0.86 2.06 2.909(3) 169

Symmetry code: (i) X, y, z+1. Data sourced from Gowda et al., 2007.[2]
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Visualization
Molecular Structure

The molecular structure of N-(4-chlorophenyl)acetamide consists of a central acetamide group
linked to a 4-chlorophenyl ring. The geometry of the amide linkage and the relative orientation
of the phenyl ring are key structural features.

Molecular structure of N-(4-chlorophenyl)acetamide.

Crystal Packing and Hydrogen Bonding

The crystal packing is characterized by the formation of infinite chains of molecules linked by N
—H---O hydrogen bonds. This arrangement plays a crucial role in the stability and physical
properties of the crystalline solid.
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Hydrogen bonding network in N-(4-chlorophenyl)acetamide.

Conclusion
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This technical guide has provided a comprehensive overview of the crystal structure of N-(4-
chlorophenyl)acetamide. The detailed crystallographic data, presented in tabular format, offers
precise information on bond lengths, bond angles, and the overall molecular geometry. The
visualization of the molecular structure and the hydrogen bonding network further illuminates
the key structural features. The outlined experimental protocols for synthesis and crystal
structure determination provide a practical guide for researchers in the field. This detailed
structural understanding is fundamental for applications in medicinal chemistry, materials
science, and drug development, enabling the rational design of new compounds based on the
N-(4-chlorophenyl)acetamide scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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